3-(tert-Butoxycarbonyl)benzoic acid synthesis pathway
3-(tert-Butoxycarbonyl)benzoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(tert-Butoxycarbonyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
3-(tert-Butoxycarbonyl)benzoic acid, also known as mono-tert-butyl isophthalate, is a valuable mono-protected dicarboxylic acid intermediate in organic synthesis. Its unique structure, featuring a sterically hindered ester and a free carboxylic acid on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals, polymers, and fine chemicals. The presence of the tert-butyl ester group provides a robust protecting group that is stable under a variety of reaction conditions but can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the principal synthetic pathways to 3-(tert-Butoxycarbonyl)benzoic acid, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.
Introduction and Strategic Overview
The synthesis of 3-(tert-Butoxycarbonyl)benzoic acid presents a classic challenge in regioselectivity: how to differentiate between two chemically equivalent carboxylic acid groups on the starting material, isophthalic acid. A successful synthesis must selectively protect one carboxyl group as a tert-butyl ester while leaving the other free for subsequent transformations. This guide will explore two primary strategies to achieve this outcome: direct selective mono-esterification and a more controlled approach via a mono-acid chloride intermediate. The choice between these pathways often depends on the desired scale, required purity, and available reagents.
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 3-(tert-butoxycarbonyl)benzoic acid | |
| CAS Number | 33704-19-7 | |
| Molecular Formula | C₁₂H₁₄O₄ | |
| Molecular Weight | 222.24 g/mol | |
| Appearance | Solid | |
| Melting Point | 152-153 °C | |
| Boiling Point | 357.6 ± 25.0 °C at 760 mmHg |
Synthetic Pathways and Mechanistic Insights
Pathway 1: Direct Selective Mono-Esterification of Isophthalic Acid
This approach is the most atom-economical as it involves the direct reaction of isophthalic acid with a tert-butylating agent. The primary challenge is controlling the reaction to maximize the yield of the mono-ester and minimize the formation of the di-ester byproduct, di-tert-butyl isophthalate.
Causality Behind Experimental Choices:
The reaction typically employs isobutylene in the presence of a strong acid catalyst. The bulky nature of the tert-butyl group provides a degree of kinetic control. Once one carboxylic acid is esterified, the steric hindrance and electronic deactivation may slightly reduce the reactivity of the second carboxylic acid group, aiding in selective mono-esterification. However, achieving high selectivity often requires careful optimization of reaction time, temperature, and stoichiometry.
Reaction Mechanism:
The mechanism proceeds via an acid-catalyzed esterification.
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of one of the carboxylic acid groups, activating it towards nucleophilic attack.
-
Carbocation Formation: Isobutylene is protonated to form the stable tertiary carbocation, tert-butyl cation.
-
Nucleophilic Attack: The activated carboxylic acid is attacked by the tert-butyl cation.
-
Deprotonation: Loss of a proton regenerates the catalyst and yields the final tert-butyl ester product.
Caption: Reaction scheme for direct mono-esterification.
Experimental Protocol: Mono-esterification of Isophthalic Acid
-
Setup: To a pressure-rated reaction vessel equipped with a magnetic stirrer and gas inlet, add isophthalic acid (1.0 equiv) and a suitable solvent such as dioxane or THF.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv).
-
Reaction: Cool the mixture to 0-5 °C. Carefully introduce liquefied isobutylene (1.1-1.5 equiv) into the vessel. Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.
-
Workup: Carefully vent the excess isobutylene. Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of starting material, mono-ester, and di-ester, is then purified by column chromatography or selective recrystallization.
Pathway 2: Synthesis via Mono-Acid Chloride Intermediate
This two-step pathway offers superior control and regioselectivity compared to direct esterification. By converting one carboxylic acid to a more reactive acid chloride using a stoichiometric amount of a chlorinating agent, subsequent reaction with a tert-butoxide source proceeds cleanly to the mono-ester.
Causality Behind Experimental Choices:
The high reactivity of the acid chloride intermediate allows for the use of less forcing conditions for the esterification step. Using exactly one equivalent of the chlorinating agent (e.g., thionyl chloride) is critical for selectively forming the mono-acid chloride. The subsequent esterification is performed at low temperatures to prevent side reactions and is highly efficient due to the nucleophilicity of the tert-butoxide.
Reaction Mechanism:
-
Step A (Acid Chloride Formation): Isophthalic acid reacts with thionyl chloride (SOCl₂) to form 3-(chlorocarbonyl)benzoic acid, releasing SO₂ and HCl as byproducts.
-
Step B (Esterification): The highly electrophilic acid chloride is then subjected to nucleophilic acyl substitution by potassium tert-butoxide. The tert-butoxide anion attacks the carbonyl carbon, leading to the displacement of the chloride ion and formation of the tert-butyl ester.
Caption: Two-step synthesis via an acid chloride intermediate.
Experimental Protocol: Two-Step Synthesis
Step A: Synthesis of 3-(Chlorocarbonyl)benzoic acid
-
Setup: In a fume hood, suspend isophthalic acid (1.0 equiv) in anhydrous toluene or DCM.
-
Reagent Addition: Add thionyl chloride (1.0 equiv) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 2-4 hours until gas evolution ceases and the solution becomes clear.
-
Isolation: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude mono-acid chloride, which is often used immediately in the next step without further purification.
Step B: Esterification with Potassium tert-Butoxide
-
Setup: Dissolve the crude 3-(chlorocarbonyl)benzoic acid in anhydrous THF and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reagent Addition: Slowly add a solution of potassium tert-butoxide (1.0 equiv) in THF to the cooled mixture, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Acidify the aqueous layer to pH 3-4 with 1N HCl.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting solid can be purified by recrystallization.
Comparison of Synthetic Pathways
| Feature | Pathway 1: Direct Esterification | Pathway 2: Acid Chloride Route |
| Starting Materials | Isophthalic acid, Isobutylene | Isophthalic acid, Thionyl chloride, Potassium tert-butoxide |
| Number of Steps | One | Two |
| Selectivity | Moderate; requires optimization | High |
| Key Advantages | Atom economical, fewer steps | High yield, excellent control |
| Key Disadvantages | Formation of di-ester byproduct, requires pressure vessel | Requires handling of moisture-sensitive reagents (SOCl₂, KOtBu) |
Purification and Characterization
Regardless of the synthetic route, purification of the crude product is essential to obtain 3-(tert-Butoxycarbonyl)benzoic acid of high purity.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying the final product.[1]
-
Solvent Selection: A common solvent system is ethyl acetate and hexanes. The crude product should be soluble in hot ethyl acetate and poorly soluble upon the addition of hexanes at cooler temperatures.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate.[1] If any insoluble impurities remain, perform a hot filtration.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization Data
The structure and purity of the synthesized 3-(tert-Butoxycarbonyl)benzoic acid should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals confirming the structure. Expected peaks include:
-
Aromatic protons appearing as multiplets in the range of δ 7.5-8.5 ppm.
-
A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group at approximately δ 1.6 ppm.
-
A broad singlet for the carboxylic acid proton, typically above δ 10 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the two distinct carbonyl carbons (ester and carboxylic acid), the aromatic carbons, the quaternary carbon of the tert-butyl group (around 82 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will confirm the molecular weight of the compound. The expected mass for the molecular ion [M-H]⁻ would be approximately m/z 221.
The workflow from synthesis to final, characterized product is outlined below.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of 3-(tert-Butoxycarbonyl)benzoic acid can be effectively achieved through two primary routes. Direct mono-esterification is a more direct but less selective method, while the two-step process involving a mono-acid chloride intermediate offers superior control and typically higher yields of the desired product. The choice of method will be dictated by the specific requirements of the research or development program. Proper purification, primarily through recrystallization, and thorough characterization are critical to ensure the quality of this important synthetic intermediate for its application in drug discovery and materials science.
References
- The Royal Society of Chemistry. Supplementary Information.
- Vulcanchem. 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid.
- Benchchem. 3,5-Bis(tert-butoxycarbonyl)benzoic acid.
- PubChem. 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid.
- PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid.
- Sigma-Aldrich. 3-(tert-Butoxycarbonyl)benzoic acid | 33704-19-7.
- Supporting Information.
- BIOSYNCE. 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid CAS 117445-22-4.
- Patsnap Synapse. What is the mechanism of Benzoic Acid?
- YouTube. Benzoic Acid Synthesis.
- Sigma-Aldrich. 3-(tert-Butoxycarbonyl)benzoic acid | 33704-19-7.
- Benchchem. comparing the efficacy of different synthetic routes to 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene.
- Google Patents. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
- NIST. Preparation of benzoic acid of high purity.
- Google Patents. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.
- Google Patents. Purification of benzoic acid - US3235588A.
- Green Chemistry (RSC Publishing). A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid.
- European Patent Office. Method for the purification of benzoic acid - EP 0453022 A2.
- ResearchGate. Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide | Request PDF.
- ChemScene. 20576-82-3 | 4-(tert-Butoxycarbonyl)benzoic acid.
- Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
- Organic Syntheses Procedure. tert-BUTOXYCARBONYL-L-PROLINE.
- YouTube. Recrystallization Lab Procedure of Benzoic Acid.
